4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide
Description
CAS Registry Number
As of the latest available data (May 2025), the CAS Registry Number for this compound is not publicly listed in major chemical databases (e.g., PubChem, ChemSpider) or commercial catalogs. This absence suggests it remains a research-grade compound without widespread commercial distribution.
Regulatory Classification
Based on structural analogs (e.g., lurasidone derivatives), the compound likely falls into the following regulatory categories:
- Research Use Only (RUO) : Not approved for therapeutic or diagnostic applications.
- Non-Controlled Substance : Lacks scheduling under the Controlled Substances Act (CSA) or similar frameworks.
- Hazard Communication Standard (HCS) : Potential classification under GHS07 (Warning) due to moderate toxicity risks inferred from piperazine-benzisothiazole hybrids.
Regulatory status may vary by jurisdiction, necessitating verification through local agencies (e.g., EPA, ECHA).
Structural Comparison with Analogous Compounds
This table highlights how minor modifications to the amide or piperazine substituents yield distinct chemical entities with unique applications and regulatory profiles.
Properties
Molecular Formula |
C19H26N4O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(2-methylpropyl)-4-oxobutanamide |
InChI |
InChI=1S/C19H26N4O2S/c1-14(2)13-20-17(24)7-8-18(25)22-9-11-23(12-10-22)19-15-5-3-4-6-16(15)26-21-19/h3-6,14H,7-13H2,1-2H3,(H,20,24) |
InChI Key |
HVNGKERURULXME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Core Intermediate: 3-(1-Piperazinyl)-1,2-Benzisothiazole
The benzisothiazole-piperazine moiety forms the structural backbone of the target compound. Two primary methods for synthesizing this intermediate are documented:
Method A (Ethanol-mediated coupling):
3-Chloro-1,2-benzisothiazole reacts with excess piperazine in ethanol at 80°C for 36 hours, achieving an 85% yield. The reaction mechanism involves nucleophilic aromatic substitution, where the piperazine replaces the chlorine atom on the benzisothiazole ring.
Method B (t-Butanol reflux):
Anhydrous piperazine and 3-chloro-1,2-benzisothiazole are refluxed in t-butanol at 121°C for 24 hours, yielding 80% of the intermediate. This method employs a nitrogen atmosphere to prevent oxidation and uses pH adjustment (to 12.2 with NaOH) followed by toluene extraction to isolate the product.
Table 1: Comparison of Intermediate Synthesis Methods
Method A offers higher yields but requires longer reaction times, whereas Method B prioritizes faster synthesis under inert conditions.
4-Oxobutanamide Side Chain Preparation
The N-isobutyl-4-oxobutanamide segment is synthesized via amide coupling. A representative approach involves:
-
Activation of 4-Oxobutanoyl Chloride:
Reacting succinic anhydride with thionyl chloride to form 4-oxobutanoyl chloride. -
Amide Bond Formation:
Coupling the acyl chloride with isobutylamine in dichloromethane (DCM) using triethylamine as a base, yielding N-isobutyl-4-oxobutanamide.
Final Coupling Reaction
The target compound is assembled through a nucleophilic acyl substitution between 3-(1-piperazinyl)-1,2-benzisothiazole and N-isobutyl-4-oxobutanamide. Two coupling strategies are prevalent:
Strategy 1 (Direct Alkylation):
The piperazine nitrogen attacks the carbonyl carbon of 4-oxobutanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. The reaction is stirred at room temperature for 12–18 hours, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Strategy 2 (Mitsunobu Reaction):
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the piperazine and 4-oxobutanamide are coupled at 0°C to 25°C. This method avoids racemization and achieves yields exceeding 70%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Polar Aprotic Solvents: DMF and DMSO increase reaction rates but complicate purification due to high boiling points.
-
Ether Solvents: THF and diethyl ether offer better control over exothermic reactions but require anhydrous conditions.
-
Temperature: Reactions above 100°C risk decomposition of the benzisothiazole ring, necessitating strict temperature monitoring.
Catalytic Systems
-
DCC/DMAP: Effective for amide bond formation but generates dicyclohexylurea as a byproduct, requiring extensive washing.
-
DEAD/PPh₃: Ideal for sterically hindered couplings but increases costs due to stoichiometric reagent use.
Purification and Characterization
Purification Techniques
-
Liquid-Liquid Extraction: Ethyl acetate/water partitions remove unreacted piperazine and salts.
-
Column Chromatography: Silica gel with gradient elution (ethyl acetate:hexane = 1:3 to 1:1) resolves the target compound from byproducts.
-
Crystallization: Isopropanol or ethanol recrystallization enhances purity to >95%.
Table 2: Spectroscopic Characterization
| Technique | Key Data (Target Compound) |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.02 (d, 6H, CH(CH₃)₂), 2.78–2.85 (m, 4H, piperazine), 3.51 (t, 2H, NCH₂), 7.32–7.45 (m, 4H, benzisothiazole) |
| LC-MS | m/z 389.2 [M+H]⁺ (calculated: 388.5) |
| HPLC Purity | 98.5% (C18 column, acetonitrile/water) |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the oxobutanamide moiety.
Substitution: The benzisothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the oxobutanamide moiety.
Substitution: Halogenated derivatives of the benzisothiazole ring.
Scientific Research Applications
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with certain receptors in the brain, potentially modulating neurotransmitter activity. The piperazine ring may enhance the compound’s ability to cross the blood-brain barrier, while the oxobutanamide group could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Key Functional Groups :
- 1,2-Benzisothiazol-3-yl : A heterocyclic aromatic system contributing to receptor-binding affinity, commonly seen in antipsychotics like ziprasidone and lurasidone .
- Piperazino Group: Enhances solubility and modulates pharmacokinetics via hydrogen bonding .
- 4-Oxobutanamide : A flexible linker that may influence conformational stability and metabolic resistance .
Comparison with Structural Analogs
Ziprasidone Hydrochloride
Structure : 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one (Molecular formula: C₂₁H₂₁ClN₄OS·HCl·H₂O ; MW: 467.42 g/mol) .
- Key Differences: Ziprasidone includes an indol-2-one ring and a chlorine substituent, enhancing dopamine D₂ and serotonin 5-HT₂A receptor antagonism .
Pharmacological Data :
Lurasidone Hydrochloride
Structure: (3aR,4S,7R,7aS)-2-{(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione hydrochloride (MW: 529.15 g/mol) .
4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-N~1~-Cyclopentyl-4-Oxobutanamide
Structure : A cyclopentyl-substituted analog (CAS: 1232784-34-7; MW: 386.5 g/mol) .
Quinolone Derivatives with Piperazino-Sulfonyl Groups
Examples: Compounds 5j–5m from (e.g., 7-(4-[4-(4-Chlorobenzenesulfonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acid).
- Key Differences: Core Structure: Quinolone vs. benzisothiazole-piperazine. Quinolones exhibit antibacterial activity, while benzisothiazole derivatives target neuropsychiatric receptors . Sulfonyl Groups: Enhance solubility but reduce blood-brain barrier permeability compared to the target compound’s neutral oxobutanamide linker.
Structural and Pharmacokinetic Insights
Substituent Effects on Bioactivity
- Benzisothiazole vs. Sulfonyl Groups : Benzisothiazole’s π-π stacking interactions may enhance CNS receptor binding, whereas sulfonyl groups favor peripheral targets .
Biological Activity
The compound 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-isobutyl-4-oxobutanamide (CAS Number: 1232793-65-5) is a derivative of 1,2-benzisothiazole known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore its biological activity based on available scientific literature, including in vitro studies, toxicity assessments, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.6 g/mol. The structure features a piperazine ring substituted with a benzisothiazole moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O2S |
| Molecular Weight | 414.6 g/mol |
| CAS Number | 1232793-65-5 |
Antimicrobial Activity
Research has indicated that derivatives of benzisothiazole exhibit significant antibacterial and antifungal properties. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and certain fungi. The presence of the benzisothiazole moiety is critical for this activity.
- Antibacterial Activity : The compound has demonstrated notable antibacterial properties in vitro against various strains, suggesting potential as an antimicrobial agent.
- Antifungal Activity : Some derivatives have shown selective antifungal activity, although the specific efficacy of this compound remains to be fully elucidated through targeted studies.
Case Studies
- In Vitro Studies : A study evaluated the antibacterial and antifungal activities of several benzisothiazole derivatives, noting that structural modifications significantly influenced their efficacy. The presence of electron-withdrawing groups was found to enhance antibacterial activity against selected pathogens .
- Toxicity Assessments : Toxicological evaluations indicate that while some benzisothiazole derivatives exhibit low acute toxicity, others may pose risks depending on their chemical structure. For example, benzisothiazolinone has been classified as hazardous with varying degrees of acute toxicity based on animal studies .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications to the piperazine and isobutyl groups can significantly affect the biological activity of the compound. Compounds with enhanced lipophilicity tend to show improved membrane permeability, which is crucial for antimicrobial efficacy.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
